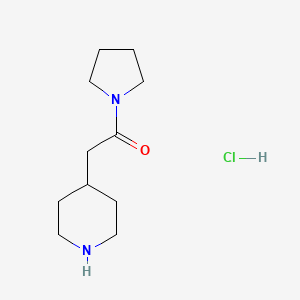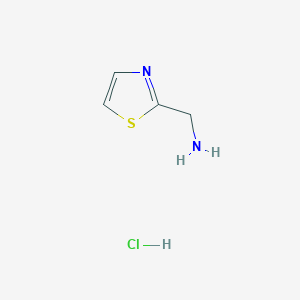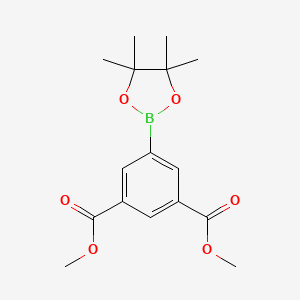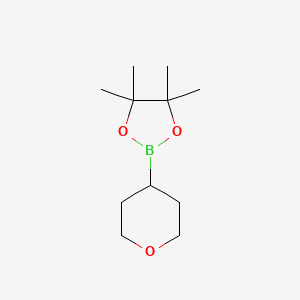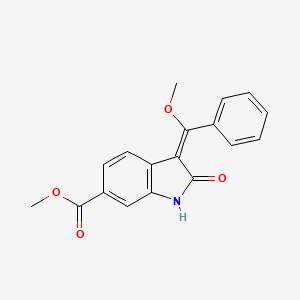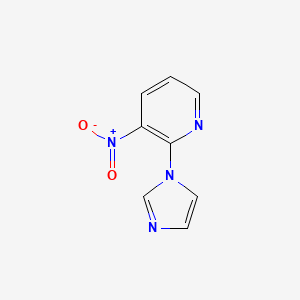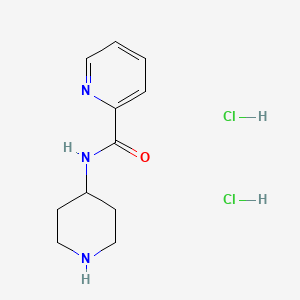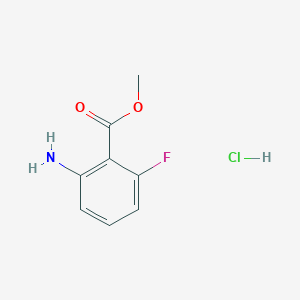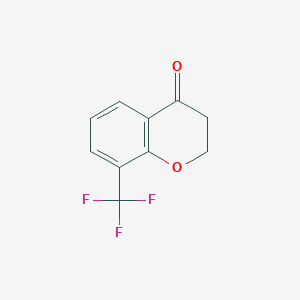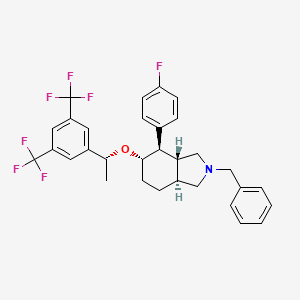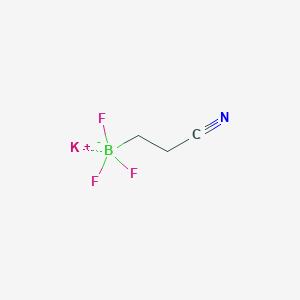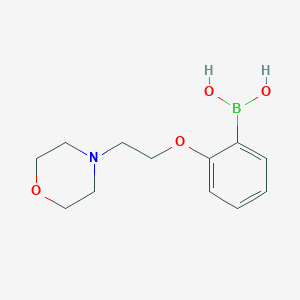
(2-(2-Morpholinoethoxy)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(2-Morpholinoethoxy)phenyl)boronic acid” is a type of boronic acid with the molecular formula C12H18BNO4 . It has an average mass of 251.087 Da and a monoisotopic mass of 251.132889 Da .
Chemical Reactions Analysis
Boronic acids, including “(2-(2-Morpholinoethoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, which is a key process in organic synthesis .Physical And Chemical Properties Analysis
“(2-(2-Morpholinoethoxy)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 458.7±55.0 °C at 760 mmHg . The compound has a molar refractivity of 66.4±0.4 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Responsive Polymers and Polymeric Materials
(2-(2-Morpholinoethoxy)phenyl)boronic acid and its derivatives show significant potential in the development of responsive polymers and polymeric materials. Their unique characteristics make them suitable for various applications such as responsive membranes, drug delivery applications, and sensor materials. These (co)polymers are responsive to changes in pH and sugar concentrations (Vancoillie et al., 2016).
Chiral Induction in Chemical Reactions
This compound has been used to demonstrate the first enantioselective version of the Petasis reaction (boronic Mannich reaction), showcasing its ability to induce chirality in chemical processes (Koolmeister et al., 2002).
Antimicrobial Properties
A class of biologically active analogs of (2-(2-Morpholinoethoxy)phenyl)boronic acid has been synthesized and evaluated for antimicrobial properties. These compounds have shown in vitro activity against various fungal and bacterial strains (Jayadevappa et al., 2012).
Boronic Acid Mannich Reactions
The compound has been utilized in novel variations of boronic acid Mannich (BAM) reactions, offering new pathways in organic synthesis and showcasing its versatility in chemical reactions (Stas & Tehrani, 2007).
Crystal Engineering and Co-Crystal Design
Phenylboronic acids, including (2-(2-Morpholinoethoxy)phenyl)boronic acid, have been employed in crystal engineering to explore conformational diversity and design co-crystals with N-donor compounds. This highlights the potential of boronic acids in the development of new materials and crystal structures (Varughese et al., 2011).
Sulfination in Organic Synthesis
This compound is part of a class of boronic acids used in Ni(II)-catalyzed sulfination, allowing for efficient conversion to sulfinate salts. These salts can be further elaborated to create valuable sulfonyl-containing groups in pharmaceuticals (Lo et al., 2019).
Biological Activity in Cosmetics and Pharmaceuticals
A novel boronic ester compound derived from (2-(2-Morpholinoethoxy)phenyl)boronic acid and quercetin has been synthesized. This compound exhibits antioxidant, antibacterial, anti-enzyme, and anticancer activities. It demonstrates potential for use in food, feed, pharmaceutical, and cosmetic industries (Temel et al., 2022).
Propriétés
IUPAC Name |
[2-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDHGFCVHWBNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Morpholinoethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



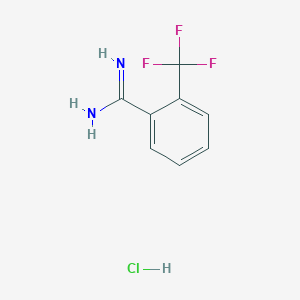
![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)
